3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Overview
Description
3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C16H15IO3 and a molecular weight of 382.19 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde can be achieved through various synthetic routes. One common method involves the iodination of 5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde using iodine and an oxidizing agent . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-70°C. Industrial production methods may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Condensation: It can undergo condensation reactions with hydrazides or amines to form Schiff bases.
Scientific Research Applications
3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and iodine groups may enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
3-Iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde can be compared with similar compounds such as:
3-Hydroxy-4-methoxybenzaldehyde: This compound lacks the iodine atom and has a hydroxyl group instead of a methoxy group.
3-Iodo-5-methoxy-4-methylbenzaldehyde: This compound has a methyl group instead of the [(3-methylphenyl)methoxy] group.
4-Methoxybenzaldehyde: This compound lacks both the iodine atom and the [(3-methylphenyl)methoxy] group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPAZYKJTPSCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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